Lipophilicity Differentiation: 4-Ethyl vs. Unsubstituted Benzamide Analog
The 4-ethyl substituent on the benzamide ring of the target compound increases computed lipophilicity (XLogP3-AA = 2.8) compared to the unsubstituted benzamide analog N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide, for which the 4-H variant is predicted to have a lower XLogP (estimated ~2.0–2.3 based on the removal of two aliphatic carbons) [1]. This ~0.5–0.8 log unit difference represents a ~3–6× increase in octanol-water partition coefficient and can meaningfully impact passive membrane permeability [2]. Direct experimental LogP measurements for this specific compound are not publicly available; the comparison is based on computed descriptors.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 (computed by XLogP3, PubChem 2025.09.15) |
| Comparator Or Baseline | Unsubstituted benzamide analog: estimated XLogP ~2.0–2.3 (not experimentally determined) |
| Quantified Difference | Δ ~0.5–0.8 log units (estimated) |
| Conditions | Computed physicochemical properties; no experimental logD/logP data identified in public domain for either compound |
Why This Matters
Controlled lipophilicity is critical for central nervous system penetration potential and non-specific protein binding; the 4-ethyl modification offers a tunable parameter distinct from both unsubstituted and bulkier 4-substituted analogs.
- [1] PubChem Compound Summary CID 121137637. National Center for Biotechnology Information. 4-ethyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide. View Source
- [2] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
